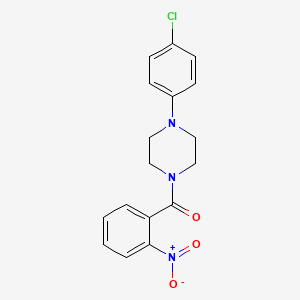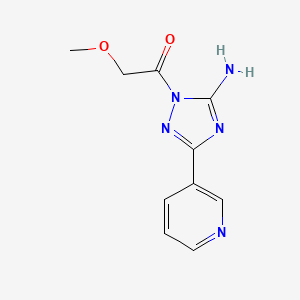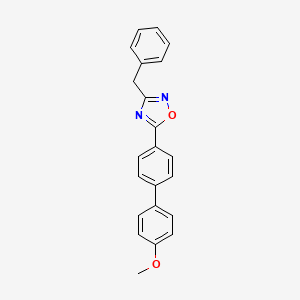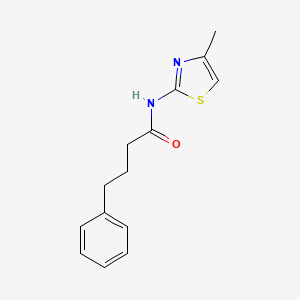
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine, also known as CNB-001, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications.
Mecanismo De Acción
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine exerts its neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are responsible for the inflammatory response in the brain. It also enhances the activity of antioxidant enzymes, which can reduce oxidative stress in the brain. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and reduce inflammation in animal models of neurological disorders. It also reduces neuronal damage and improves motor function in animal models of traumatic brain injury. Moreover, this compound has been shown to have a good safety profile and does not produce any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its high purity and stability, which ensures reproducibility of results. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to clinical applications.
Direcciones Futuras
Future research on 1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine should focus on conducting human clinical trials to determine its safety and efficacy in the treatment of neurological disorders. Additionally, further studies should investigate the optimal dosage and administration route of this compound. Moreover, the potential of this compound as a drug candidate for other diseases should be explored. Finally, the mechanism of action of this compound should be further elucidated to identify potential targets for drug development.
Métodos De Síntesis
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine can be synthesized through a multi-step process starting from 4-chloroaniline and 2-nitrobenzoyl chloride. The intermediate product is then reacted with piperazine to obtain this compound. This synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective and anti-inflammatory properties, which can help in the prevention and treatment of these disorders.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-5-7-14(8-6-13)19-9-11-20(12-10-19)17(22)15-3-1-2-4-16(15)21(23)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHMMWDKQYPTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)


![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
